

Application of 3-Methylxanthine-¹³C₄,¹⁵N₃ in Drug Metabolism Studies

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Compound of Interest

Compound Name: 3-Methylxanthine-13C4,15N3

Cat. No.: B12056784

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Introduction

Stable isotope-labeled compounds are indispensable tools in modern drug metabolism and pharmacokinetic (DMPK) studies. The use of molecules such as 3-Methylxanthine-¹³C₄,¹⁵N₃ provides a robust and precise method for quantifying drug metabolites, elucidating metabolic pathways, and assessing bioavailability.[1][2] This isotopically labeled analog of 3-methylxanthine, a key metabolite of the widely consumed methylxanthines caffeine and theophylline, serves as an ideal internal standard in bioanalytical assays.[1][3] Its identical physicochemical properties to the unlabeled analyte ensure equivalent behavior during sample extraction, chromatography, and ionization, thereby correcting for variability and enhancing the accuracy of quantification.[4]

This document provides detailed application notes and protocols for the use of 3-Methylxanthine-¹³C₄,¹⁵N₃ in drug metabolism research, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS) based quantification.

Core Applications

The primary application of 3-Methylxanthine-¹³C₄,¹⁵N₃ is as an internal standard for the accurate quantification of unlabeled 3-methylxanthine in biological matrices such as plasma, urine, and tissue homogenates.[4] This is crucial for:



- Pharmacokinetic (PK) Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of parent drugs like theophylline and caffeine.
- Metabolic Phenotyping: Investigating the activity of drug-metabolizing enzymes, particularly cytochrome P450 isoforms.[5]
- Toxicology Studies: Assessing the formation and clearance of potentially reactive metabolites.
- Drug-Drug Interaction Studies: Evaluating the effect of co-administered drugs on the metabolism of methylxanthines.

Experimental Protocols Quantification of 3-Methylxanthine in Human Plasma by LC-MS/MS

This protocol is adapted from established methods for methylxanthine analysis and is suitable for a typical pharmacokinetic study.[4]

- a. Sample Preparation (Solid-Phase Extraction SPE)
- Spike 100 μL of human plasma with 10 μL of 3-Methylxanthine-¹³C₄,¹⁵N₃ internal standard solution (concentration to be optimized based on expected analyte levels, e.g., 100 ng/mL).
- Add 1 mL of purified water to the sample and vortex.
- Condition a C18 SPE cartridge (e.g., Discovery DSC-18, 500 mg/3 mL) with 2 mL of methanol followed by 2 mL of water.
- Load the diluted plasma sample onto the conditioned SPE cartridge.
- Wash the cartridge with 1 mL of water to remove interferences.
- Elute the analytes with 2 mL of methanol.
- Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 25°C.



- Reconstitute the residue in 200 μL of the LC mobile phase.
- b. LC-MS/MS Analysis
- Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[4]
- Chromatographic Conditions:
 - Column: C18 reversed-phase column (e.g., 150 mm × 2.1 mm, 2.7 μm particle size).[4]
 - Mobile Phase: Isocratic elution with 83% Solvent A (1% acetic acid in water) and 17%
 Solvent B (methanol).[4]
 - Flow Rate: 0.2 mL/min.[4]
 - Injection Volume: 5-10 μL.
- Mass Spectrometry Conditions:
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Scan Type: Multiple Reaction Monitoring (MRM).
 - MRM Transitions:
 - The exact m/z values for the precursor and product ions of 3-Methylxanthine-¹³C₄,¹⁵N₃ will need to be determined by direct infusion, but will be higher than the unlabeled analyte due to the isotopic labeling.
- c. Quantification and Quality Control
- Prepare a calibration curve by spiking blank plasma with known concentrations of unlabeled 3-methylxanthine (e.g., 10-1000 ng/mL) and a fixed concentration of the internal standard.[4]
- Prepare quality control (QC) samples at low, medium, and high concentrations to be run with the study samples.



• Quantify the analyte by calculating the peak area ratio of the analyte to the internal standard.

Data Presentation

Table 1: Representative LC-MS/MS Parameters for 3-Methylxanthine Analysis

Parameter	Value	
LC Column	C18 Reversed-Phase, 150 x 2.1 mm, 2.7 μm	
Mobile Phase	83% (1% Acetic Acid in Water) / 17% Methanol	
Flow Rate	0.2 mL/min	
Ionization Mode	ESI Positive	
Scan Type	MRM	
3-Methylxanthine (Analyte) MRM Transition	To be determined empirically	
3-Methylxanthine-13C4,15N3 (IS) MRM Transition	To be determined empirically	

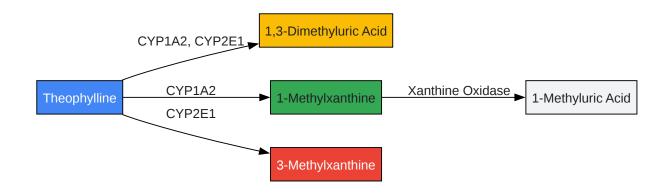
Table 2: Example Calibration Curve and Quality Control Data

Sample Type	Nominal Concentration (ng/mL)	Calculated Concentration (ng/mL)	Accuracy (%)
Calibrator 1	10	9.8	98.0
Calibrator 2	50	51.2	102.4
Calibrator 3	100	103.5	103.5
Calibrator 4	500	495.0	99.0
Calibrator 5	1000	989.0	98.9
QC Low	30	29.1	97.0
QC Medium	300	309.6	103.2
QC High	800	792.0	99.0
QC Low QC Medium	300	29.1 309.6	97.0





Visualizations Metabolic Pathway of Theophylline

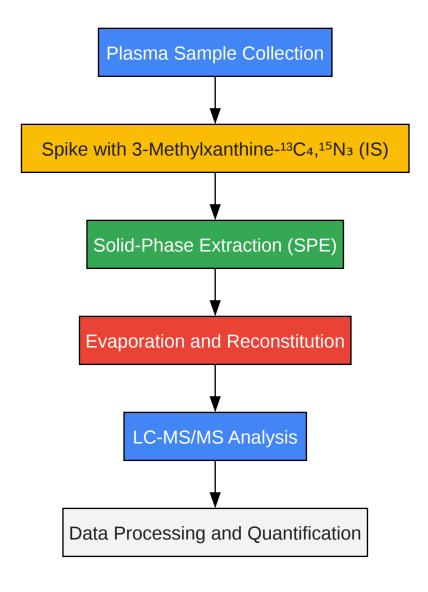


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Caption: Metabolic conversion of Theophylline to its major metabolites.

Experimental Workflow for Plasma Analysis





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Caption: Workflow for the quantification of 3-methylxanthine in plasma.

Conclusion

3-Methylxanthine-¹³C₄,¹⁵N₃ is a critical reagent for high-precision bioanalytical studies in drug metabolism. Its use as an internal standard in LC-MS/MS assays allows for the reliable quantification of 3-methylxanthine, providing valuable data for pharmacokinetic modeling, metabolic pathway analysis, and the overall understanding of the disposition of methylxanthine-containing drugs and dietary compounds. The protocols and data presented herein offer a framework for the successful implementation of this powerful analytical tool in a research setting.



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